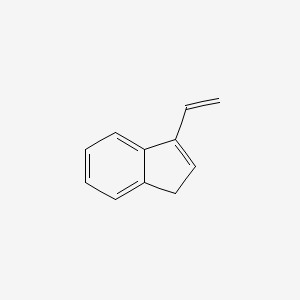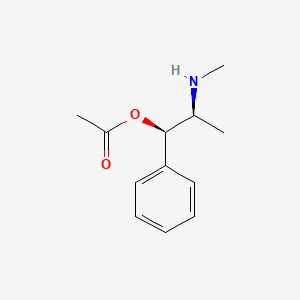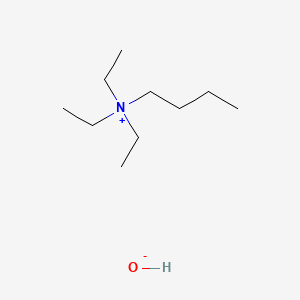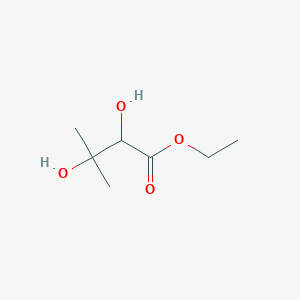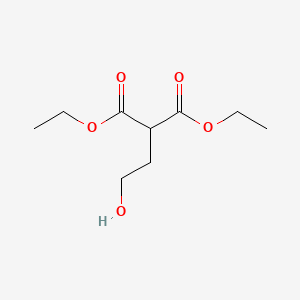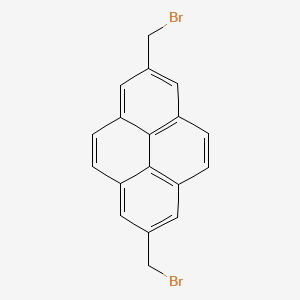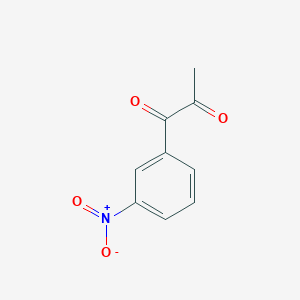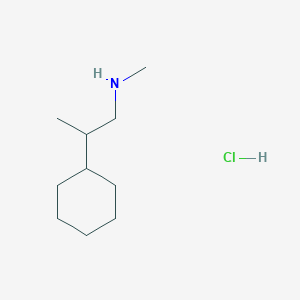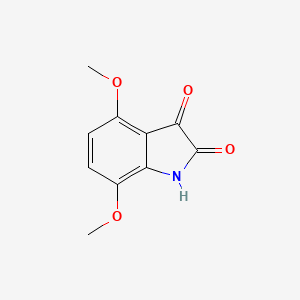
4,7-Dimethoxyindoline-2,3-dione
Overview
Description
4,7-Dimethoxyindoline-2,3-dione is a chemical compound with the molecular formula C10H9NO4 . It is a derivative of indole, a heterocyclic compound that is widely studied for its diverse biological activities .
Synthesis Analysis
The synthesis of isoindoline derivatives, including 4,7-Dimethoxyindoline-2,3-dione, has been described in various studies . These compounds are typically synthesized using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of 4,7-Dimethoxyindoline-2,3-dione consists of an indole ring substituted with two methoxy groups at positions 4 and 7, and a dione group at positions 2 and 3 . The molecular weight of this compound is 207.18 .Scientific Research Applications
Pharmaceutical Synthesis
4,7-Dimethoxyindoline-2,3-dione, also known as DMID, is an organic compound and a derivative of indole. It has gained significant attention for its potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of DMID derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
DMID and its derivatives have been explored for their potential use in the development of herbicides . The unique chemical structure of DMID allows it to interact with various biological targets, making it a promising candidate for herbicide development .
Colorants and Dyes
DMID is also used in the production of colorants and dyes . Its aromatic structure and the presence of carbonyl groups make it suitable for producing a wide range of colors .
Polymer Additives
DMID has been studied for its potential use as an additive in polymer synthesis . Its chemical reactivity and ability to form stable compounds make it a valuable component in the creation of new polymers .
Organic Synthesis
DMID is used as a precursor in organic synthesis . It can participate in a wide range of synthetic reactions, leading to its widespread use in the field of organic chemistry .
Photochromic Materials
The potential of DMID in the development of photochromic materials is being explored . These materials change color in response to light, and the unique properties of DMID make it a promising candidate for such applications .
Future Directions
Indole derivatives, including 4,7-Dimethoxyindoline-2,3-dione, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new therapeutic agents based on the indole scaffold.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4,7-dimethoxyindoline-2,3-dione, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
4,7-dimethoxy-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-5-3-4-6(15-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODYFWCLDYDKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455044 | |
| Record name | 4,7-dimethoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxyindoline-2,3-dione | |
CAS RN |
64473-54-7 | |
| Record name | 4,7-dimethoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






